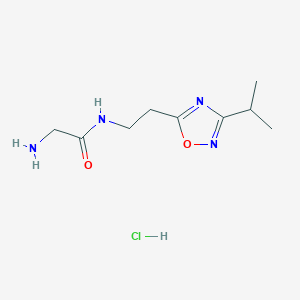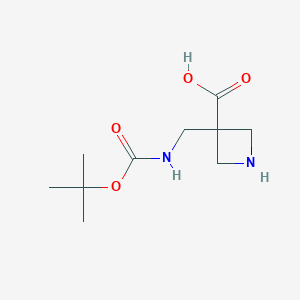
3-(Boc-aminomethyl)azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Boc-aminomethyl)azetidine-3-carboxylic acid is a chemical compound with the CAS Number: 1158759-58-0. It has a molecular weight of 230.26 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(((tert-butoxycarbonyl)amino)methyl)azetidine-3-carboxylic acid . The InChI code is 1S/C10H18N2O4/c1-9(2,3)16-8(15)12-6-10(7(13)14)4-11-5-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of Functionalized Azetidine Derivatives
Research has shown that azetidine derivatives, including those derived from 3-(Boc-aminomethyl)azetidine-3-carboxylic acid, are of significant interest for biological applications and foldameric studies. The synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives through a series of chemical transformations demonstrates their potential in creating biologically relevant molecules and foldamers. These derivatives contain bromo-substituted carbon centers, making them useful moieties for further functionalization, thereby expanding the toolbox for medicinal chemistry and drug design (Žukauskaitė et al., 2011).
Modular Synthesis of Azetidines
A notable advancement in the synthesis of azetidine and oxetane amino acid derivatives has been achieved through the aza-Michael addition of NH-heterocycles. This process has led to the creation of functionalized 3-substituted 3-(acetoxymethyl)azetidines, highlighting a straightforward and efficient route for preparing novel heterocyclic amino acid derivatives. Such derivatives are crucial for further applications in creating diverse molecular structures with potential therapeutic properties (Gudelis et al., 2023).
Applications in Aryne Multicomponent Coupling
The use of azetidine derivatives in transition-metal-free aryne multicomponent coupling (MCC) processes has been explored, providing a method to construct N-aryl γ-amino alcohol derivatives. This technique, utilizing azetidines as nucleophilic triggers, demonstrates the compound's versatility in forming new carbon–nitrogen and carbon–oxygen bonds under mild conditions. It showcases the application of carboxylic acids in aryne MCCs and highlights the synthetic potential of these reactions in medicinal chemistry and drug development (Roy et al., 2016).
Strain-Release-Driven Homologation
In another study, the strain-release-driven homologation of boronic esters was employed for the modular synthesis of azetidines. This methodology leverages the high ring strain associated with azabicyclo[1.1.0]butane, demonstrating a new method for constructing azetidinyl boronic esters. Such techniques are essential for the development of azetidine-containing pharmaceuticals, like cobimetinib, underscoring the value of this compound derivatives in synthesizing medicinally important compounds (Fawcett et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-6-10(7(13)14)4-11-5-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFXFPLCIOWZCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CNC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




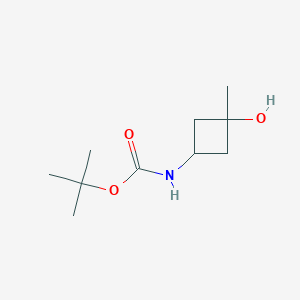
![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1377807.png)
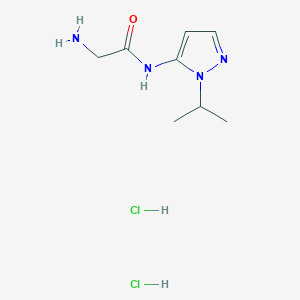



![tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate](/img/structure/B1377814.png)
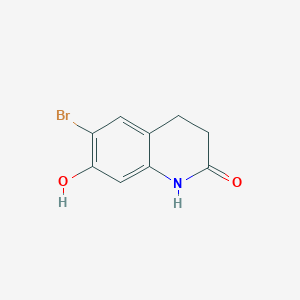
![3-[(2-amino-9H-purin-6-yl)amino]propanoic acid](/img/structure/B1377818.png)

